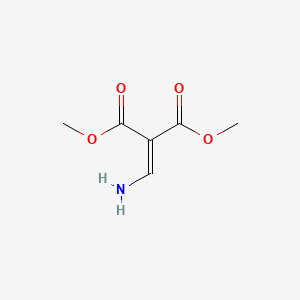

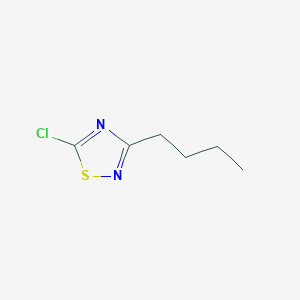

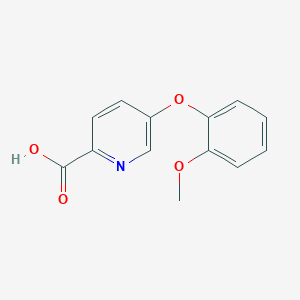

![molecular formula C17H18N4 B2583252 3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1607323-73-8](/img/structure/B2583252.png)

3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound, has been extensively studied . A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is one of the methods that is compatible with a broad range of functional groups . This reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . Another method involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .

Molecular Structure Analysis

The molecular structure of the compound consists of a cyclopentyl group, a prop-2-ynyl group, an amino group, a methyl group, an imidazo[1,2-a]pyridine group, and a carbonitrile group. The presence of these groups contributes to the unique properties of the compound.

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been the subject of numerous studies . For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo [1,2- a ]pyridines tolerates a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Aqueous Synthesis: Imidazo[1,2-a]pyridines have been synthesized using water-mediated hydroamination without any deliberate addition of catalysts. This method also yields imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions (Mohan et al., 2013).

- Silver-Catalyzed Synthesis: With acetonitrile as solvent, silver-catalyzed intramolecular aminooxygenation produces imidazo[1,2-a]pyridine-3-carbaldehydes (Mohan et al., 2013).

Conformational Analysis

- Conformational Characteristics: The relationship between the conformation of substituted imidazo[1,2-a]pyridines and their activities has been investigated. Distinct conformational candidates, such as the "folded" and "extended" conformations, significantly influence their biological activity (Kaminski et al., 1989).

Chemical Reactions and Derivatives

- Cascade Aminomethylation/Cycloisomerization: A study has explored the copper(II)-catalyzed cascade aminomethylation/cycloisomerization of propiolates to form imidazo[1,2-a]pyridines, which is significant for synthesizing drug molecules like Alpidem (Rassokhina et al., 2015).

Pharmacological Applications

- Inotropic Activity: Certain imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives have shown positive inotropic activity, which is significant for cardiac drug development (Yamanaka et al., 1991).

- Fluorescent Probes for Mercury Ion: Specific imidazo[1,2-a]pyridine derivatives, synthesized through a one-pot reaction involving β-lactam carbenes and 2-pyridyl isonitriles, have been shown to be efficient fluorescent probes for detecting mercury ions (Shao et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-[[cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4/c1-2-9-20(15-5-3-4-6-15)13-16-11-19-17-8-7-14(10-18)12-21(16)17/h1,7-8,11-12,15H,3-6,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLDLKDIMXUTQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC1=CN=C2N1C=C(C=C2)C#N)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

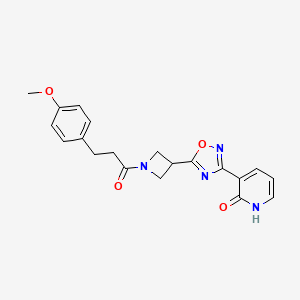

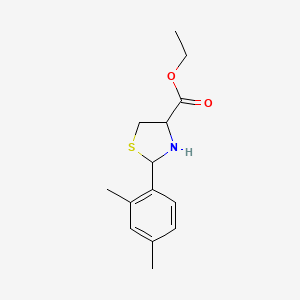

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2583174.png)

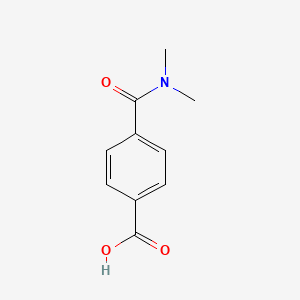

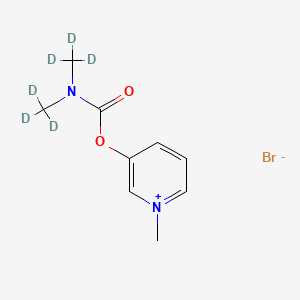

![4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine](/img/structure/B2583178.png)

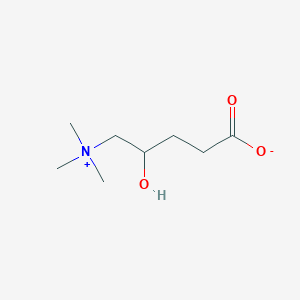

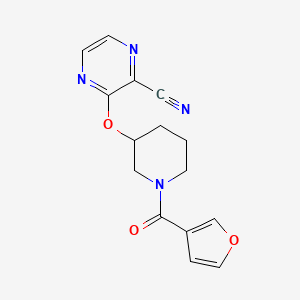

![1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2583182.png)

![N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2583184.png)